3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide
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Overview
Description
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a piperidinyl-oxy group, along with a pyridinyl-methyl substituent. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl intermediate can be synthesized by acetylation of piperidine using acetic anhydride under acidic conditions.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the piperidinyl intermediate.
Introduction of the Pyridinyl-Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the acetylpiperidinyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
- **2-[(1-acetylpiperidin-4-yl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide
Uniqueness
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl-methyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-15-5-4-10-23-19(15)14-24-22(27)17-6-7-20(28-3)21(13-17)29-18-8-11-25(12-9-18)16(2)26/h4-7,10,13,18H,8-9,11-12,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUABGNOEMBZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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